molecular formula C8H6Cl2FNO B2922575 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide CAS No. 874804-35-0

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide

Cat. No.: B2922575
CAS No.: 874804-35-0
M. Wt: 222.04
InChI Key: LKTLTXBTNBZOMZ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO. It is a derivative of acetamide, featuring both chloro and fluoro substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-chloroacetyl chloride+3-chloro-2-fluoroanilineThis compound+HCl\text{2-chloroacetyl chloride} + \text{3-chloro-2-fluoroaniline} \rightarrow \text{this compound} + \text{HCl} 2-chloroacetyl chloride+3-chloro-2-fluoroaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTLTXBTNBZOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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